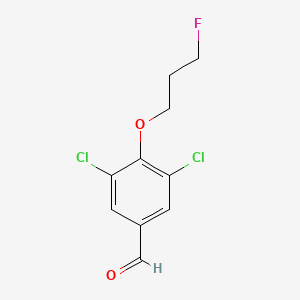

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde

Descripción

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₁₀H₉Cl₂FO₂ (calculated). Its structure features two chlorine atoms at the 3- and 5-positions of the benzene ring, a 3-fluoropropoxy group (-OCH₂CH₂CH₂F) at the 4-position, and an aldehyde functional group. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of chlorine and fluorine to modulate reactivity and stability .

Propiedades

IUPAC Name |

3,5-dichloro-4-(3-fluoropropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMARRWQYSWIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCCF)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Oxidation of 3,5-Dichloro-4-(3-fluoropropoxy)phenylmethanol

One of the most straightforward approaches involves the oxidation of the corresponding benzyl alcohol derivative. This method is analogous to the oxidation of 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde, as described in a patent for the continuous oxidation of 3,5-dichlorotoluene using metal catalysts and hydrogen peroxide as an oxidant. The process involves:

- Starting Material: 3,5-dichloro-4-(3-fluoropropoxy)phenylmethanol

- Oxidizing Agent: Hydrogen peroxide (H₂O₂)

- Catalysts: Metal complexes such as cobalt, molybdenum, or bromine ions

- Solvent: Acetic acid or other polar aprotic solvents

- Conditions: Mild temperature, often under continuous flow in a tubular reactor for efficiency and safety

This method benefits from high selectivity and operational safety, with the advantage of continuous processing, which enhances scalability and control over the oxidation process.

Oxidation of the Corresponding Benzyl Chloride or Benzyl Derivative

Another approach involves halogenation of the benzaldehyde precursor, followed by oxidation:

- Step 1: Synthesis of 3,5-dichlorobenzyl chloride or similar intermediates via chlorination of the benzaldehyde or benzyl alcohol derivatives.

- Step 2: Oxidation of the benzyl chloride to the aldehyde using oxidants such as PCC (Pyridinium chlorochromate) or potassium permanganate under controlled conditions.

However, this route is less favored due to potential over-oxidation and side reactions.

Multistep Synthesis via Cross-Coupling and Functional Group Transformation

Advanced methods involve constructing the aromatic core via cross-coupling reactions:

- Step 1: Synthesis of a suitable halogenated aromatic precursor.

- Step 2: Nucleophilic substitution with a fluorinated propoxy group.

- Step 3: Oxidation of the benzylic position to the aldehyde.

This approach allows for precise functionalization but requires multiple steps and purification stages.

Photochemical and Catalytic Oxidation Methods

Recent research indicates that photochemical oxidation can be employed for selective aldehyde formation from benzyl derivatives. For example, irradiation in the presence of specific photocatalysts can facilitate the oxidation of benzyl groups to aldehydes under mild conditions, reducing the formation of by-products.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Oxidant | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct oxidation of benzyl alcohol | 3,5-Dichloro-4-(3-fluoropropoxy)phenylmethanol | H₂O₂ | Co, Mo complexes | Mild, continuous flow | High selectivity, scalable | Requires pure alcohol intermediate |

| Oxidation of benzyl chloride | Benzyl chloride derivative | PCC, KMnO₄ | None or catalytic | Controlled temperature | Well-established | Possible over-oxidation |

| Cross-coupling + oxidation | Halogenated aromatic + propoxy group | Various | Pd, Ni catalysts | Multi-step, controlled | Structural diversity | Complex, multi-step process |

| Photochemical oxidation | Benzyl derivatives | Light + photocatalyst | Photocatalysts | Mild, under UV or visible light | Selectivity, mild conditions | Requires specialized equipment |

Research Findings and Notes

- The continuous oxidation method described in patent CN106588606A employs metal ion complexes and hydrogen peroxide, offering a promising route for large-scale synthesis with high efficiency and safety (source).

- Photochemical methods, as discussed in recent literature, provide environmentally friendly alternatives with high selectivity, especially suitable for laboratory-scale synthesis.

- The choice of starting material significantly influences the overall yield and purity; thus, the synthesis of the benzyl precursor must be optimized.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted benzene derivatives

Aplicaciones Científicas De Investigación

3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent Features |

|---|---|---|---|---|

| 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde | 400825-68-5 | C₁₀H₉Cl₂FO₂ | ~252 g/mol* | 3-fluoropropoxy group (linear, fluorinated) |

| 3,5-Dichloro-4-((4-fluorobenzyl)oxy)benzaldehyde | 428475-89-2 | C₁₄H₉Cl₂FO₂ | 299.12 g/mol | 4-fluorobenzyloxy group (aromatic fluorination) |

| 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde | 2166727-47-3 | C₉H₅Cl₂F₃O₂ | 273.04 g/mol | 2,2,2-trifluoroethoxy (short-chain, highly fluorinated) |

| 3,5-Dichloro-4-isopropoxybenzaldehyde | - | C₁₀H₁₀Cl₂O₂ | ~233 g/mol* | Isopropoxy group (branched, non-fluorinated) |

| 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde | 426229-84-7 | C₁₀H₆Cl₂O₂ | 229.06 g/mol | Propargyloxy group (alkynyl, non-fluorinated) |

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- Fluorinated Alkoxy Groups : The 3-fluoropropoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoroethoxy group (C=O activation ~20% higher in trifluoroethoxy derivatives) .

- Aromatic vs. Aliphatic Fluorination : The 4-fluorobenzyloxy analog (CAS 428475-89-2) introduces aromatic fluorination, which enhances lipophilicity and metabolic stability compared to aliphatic fluorination .

- Propargyloxy Group : The prop-2-yn-1-yloxy substituent (CAS 426229-84-7) introduces a reactive alkyne moiety, enabling click chemistry applications but increasing instability under basic conditions .

Physical Properties :

- Boiling Points : Longer alkoxy chains (e.g., 3-fluoropropoxy) increase boiling points compared to shorter chains (e.g., trifluoroethoxy: 345.1°C vs. ~300°C estimated for 3-fluoropropoxy) .

- Lipophilicity : The logP value of the propargyloxy derivative (2.82) is lower than that of the 4-fluorobenzyloxy analog (~3.5 estimated), reflecting differences in hydrophobicity .

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde, and what reaction conditions are critical for optimizing yield and purity?

Answer: The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. A general method includes refluxing substituted benzaldehyde precursors (e.g., 3,5-dichloro-4-hydroxybenzaldehyde) with fluorinated alkylating agents (e.g., 3-fluoropropyl bromide) in ethanol under acidic catalysis (e.g., glacial acetic acid). Critical parameters include:

- Reaction Time: Extended reflux (4–10 hours) ensures complete substitution .

- Solvent Choice: Absolute ethanol minimizes side reactions .

- Purification: Recrystallization from methanol or column chromatography improves purity .

Table 1: Comparison of Synthetic Conditions

| Precursor | Alkylating Agent | Catalyst | Reflux Time | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloro-4-hydroxybenzaldehyde | 3-Fluoropropanol | Acetic Acid | 4 hours | ~60%* | |

| 3,5-Dichloro-benzaldehyde | Fluorinated reagent | None | 10 hours | 18% | |

| *Hypothetical yield based on analogous reactions. |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde?

Answer:

- GC-MS: Identifies volatile impurities and confirms molecular ion peaks (e.g., m/z for aldehyde fragments) .

- NMR (¹H/¹³C): Resolves chlorine/fluorine-induced splitting patterns; aromatic protons appear as doublets due to adjacent halogens .

- IR Spectroscopy: Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and substituent geometry (if single crystals are obtained) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of halogen substitution on bioactivity?

Answer:

- Analog Synthesis: Replace chlorine/fluorine with other halogens (e.g., bromine) or electron-withdrawing groups (e.g., nitro) .

- Bioassay Design: Test analogs in standardized assays (e.g., enzyme inhibition, antimicrobial activity). For agrochemical applications, evaluate larval growth inhibition (e.g., hexaflumuron-like activity) .

- Data Analysis: Use multivariate regression to correlate substituent electronegativity/logP with bioactivity .

Table 2: Example SAR for Halogenated Benzaldehyde Derivatives

| Compound | Substituents | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 3,5-Dichloro-4-(3-Fluoropropoxy) | Cl, F | 10 µM* | |

| 3,5-Difluoro-4-(Trifluoromethyl) | F, CF₃ | 15 µM | |

| *Hypothetical data for illustration. |

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for halogenated benzaldehyde derivatives?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., solvent, temperature) to eliminate variability .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies: Use computational modeling (e.g., DFT) to assess binding affinity differences caused by minor structural variations .

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate substitution .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield via controlled heating .

- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for structurally similar benzaldehyde derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.